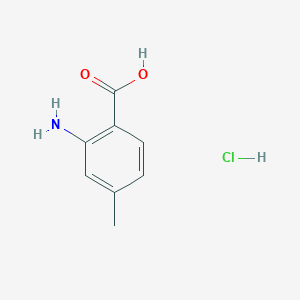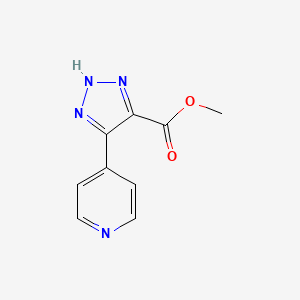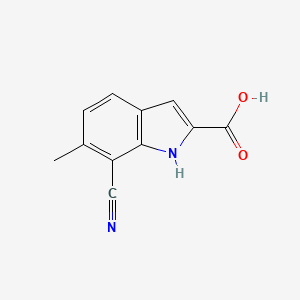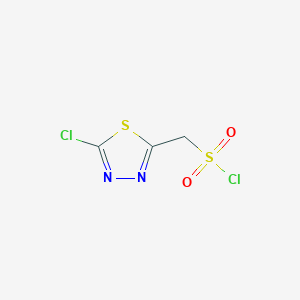
5-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is a heterocyclic compound with a benzopyran structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with malononitrile in the presence of a base, followed by cyclization to form the desired benzopyran structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyran-1,2-dione derivatives, while reduction can produce dihydrobenzopyran derivatives .
Applications De Recherche Scientifique
5-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-1-oxo-2,3-dihydro-1H-indene-3-carbonitrile
- 5-Methyl-1-oxo-3,4-dihydro-1H-quinoline-3-carbonitrile
- 5-Methyl-1-oxo-3,4-dihydro-1H-isoquinoline-3-carbonitrile
Uniqueness
5-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is unique due to its specific benzopyran structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H9NO2 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
5-methyl-1-oxo-3,4-dihydroisochromene-3-carbonitrile |
InChI |
InChI=1S/C11H9NO2/c1-7-3-2-4-9-10(7)5-8(6-12)14-11(9)13/h2-4,8H,5H2,1H3 |
Clé InChI |
WTHLSQQNDSLHQB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CC(OC(=O)C2=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride](/img/structure/B13236717.png)

![3-{3,5-Dimethyl-4-[(methylamino)methyl]-1H-pyrazol-1-YL}-1$L^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B13236730.png)
![3-Ethyl-1-[(3-hydroxypyrrolidin-3-yl)methyl]urea](/img/structure/B13236732.png)
![1-[6-(2-Methyl-1H-imidazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B13236741.png)


![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclopent-1-ene-1-carboxylic acid](/img/structure/B13236754.png)
![2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13236760.png)

![1-[Ethyl(methyl)amino]butan-2-ol](/img/structure/B13236777.png)

